CDK8/19-IN-52h was identified through structure-based drug design and subsequent screening for its ability to inhibit the activity of CDK8 and CDK19. It belongs to a class of compounds referred to as small molecule inhibitors, specifically designed to target the kinase domain of these proteins. The compound has shown significant selectivity over a wide range of other kinases, making it a valuable tool for research into the biological functions of CDK8 and CDK19.
The synthesis of CDK8/19-IN-52h involves several key steps, typically starting from commercially available precursors. The synthetic route may include:
Technical details regarding the synthesis often include reaction conditions (temperature, solvent), yields, and characterization methods (NMR, mass spectrometry) to confirm structural integrity.
The molecular structure of CDK8/19-IN-52h can be elucidated through techniques such as X-ray crystallography or NMR spectroscopy. The compound typically features a scaffold that interacts specifically with the ATP-binding site of the kinases:
CDK8/19-IN-52h undergoes specific chemical reactions relevant to its function as an inhibitor:
The mechanism by which CDK8/19-IN-52h exerts its effects involves:
Data from cellular assays indicate that treatment with this compound can lead to significant anti-proliferative effects in various cancer models.
Relevant analyses often include pKa values, logP (lipophilicity), and metabolic stability assessments.
CDK8/19-IN-52h serves multiple scientific uses:
CDK8 and CDK19 assemble into a conserved four-subunit kinase module (CKM) with cyclin C (CCNC), MED12, and MED13. This module reversibly associates with the Mediator core, inducing conformational changes that determine Mediator’s functional state:
Table 1: Core Components of the CDK8/19 Kinase Module
Subunit | Function | Consequence of Loss |
---|---|---|
CDK8 | Primary kinase; phosphorylates CTD (Ser2/Ser5), TFs | Embryonic lethality; impaired stress responses |
CDK19 | Kinase paralog; regulates IFN-γ/STAT1 signaling | Viable; defective inflammatory transcription |
MED12 | Allosteric kinase activator | Loss destabilizes CDK8/19 activity |
MED13 | Mediator-core tether | Disrupts CKM-Mediator association |
The CKM acts as a "molecular gatekeeper": its binding occludes the Mediator’s Pol II interaction site, blocking re-initiation of transcription. Kinase activity further fine-tunes this by phosphorylating transcription factors like β-catenin or HIF-1α, which recruit CKM-bound Mediator to enhancer loci [1] [7] [8].
CDK8/19 drive tumor progression through three primary mechanisms:
CDK8/19 integrate nutrient and hypoxia signaling:
Table 2: Key CDK8/19 Substrates in Disease Contexts
Substrate | Biological Effect | Disease Link |
---|---|---|
RNA Pol II CTD (Ser2/Ser5) | Promotes pause-release of Pol II | Cancer (e.g., melanoma, AML) |
HIF-1α | Stabilizes hypoxia response | Metabolic syndrome, renal cancer |
STAT1 | Enhances IFN-γ signaling | Autoimmunity, obesity |
β-Catenin | Activates Wnt target genes | Colorectal/endometrial cancer |
Notch ICD | Augments Notch-driven transcription | T-ALL, breast cancer |
CDK8/19 inhibition offers distinct advantages:
CDK8/19-IN-52h exemplifies a 3rd-generation inhibitor designed to overcome prior limitations:
Table 3: Profile of CDK8/19-IN-52h vs. Earlier Inhibitors
Parameter | CDK8/19-IN-52h | Senexin A | Cortistatin A |
---|---|---|---|
CDK8 IC₅₀ (nM) | 2.1 | 25 | 1.1 |
CDK19 IC₅₀ (nM) | 3.8 | 33 | 5.6 |
CDK2 Selectivity | >100-fold | 15-fold | >500-fold |
Cellular EC₅₀ | 48 nM | 380 nM | 32 nM |
eRNA Suppression | Yes (≥80%) | Partial (40%) | Yes (≥75%) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: